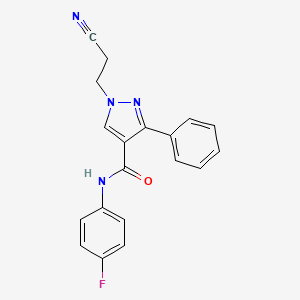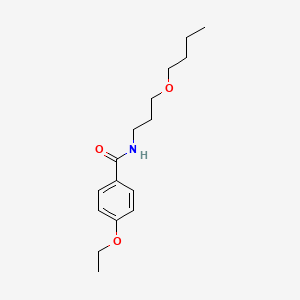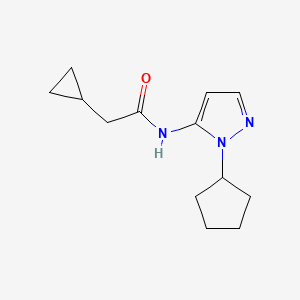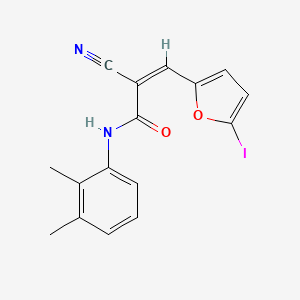
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, commonly known as CFPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CFPPC belongs to the pyrazole family of compounds and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of CFPPC is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammation and pain. CFPPC has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CFPPC has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFPPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy. In addition, CFPPC has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CFPPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. However, there are also limitations to its use. CFPPC has not been extensively studied in humans, and its safety and efficacy have not been fully established. In addition, CFPPC may exhibit off-target effects, which could limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on CFPPC. One area of interest is the development of novel drug formulations that incorporate CFPPC. Another area of interest is the investigation of CFPPC's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to establish the safety and efficacy of CFPPC in humans. Overall, CFPPC represents a promising candidate for drug development, and further research is needed to fully explore its potential applications.
合成法
CFPPC can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by the reaction of the resulting hydrazide with ethyl cyanoacetate. The final step involves the reaction of the resulting product with phenyl isocyanate to obtain CFPPC. This synthesis method has been reported in several research articles and is considered reliable.
科学的研究の応用
CFPPC has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. CFPPC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-15-7-9-16(10-8-15)22-19(25)17-13-24(12-4-11-21)23-18(17)14-5-2-1-3-6-14/h1-3,5-10,13H,4,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZOESRQJTSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)


![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)